Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
This compound belongs to the tetrahydropyrido[2,3-d]pyrimidine class, characterized by a bicyclic core fused with a pyrimidine ring. Key structural features include:
- 4-Fluorophenyl substituent at position 5: Enhances electronic effects (electron-withdrawing) and influences molecular recognition.
- Methyl group at position 7 and ethyl carboxylate at position 6: Modulate lipophilicity and solubility.
Such methods prioritize green chemistry principles.
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-4-10-28-20-23-17-16(18(25)24-20)15(12-6-8-13(21)9-7-12)14(11(3)22-17)19(26)27-5-2/h4,6-9,15H,1,5,10H2,2-3H3,(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHYASOLVWRFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)NC(=N2)SCC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis of Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves multiple steps, often starting with the synthesis of the pyrido[2,3-d]pyrimidine core. This step may include condensation reactions involving appropriate precursors under controlled conditions (e.g., temperature, pressure, catalysts).
Functionalization: : Subsequent steps involve the functionalization of the core structure to introduce the allylthio, fluorophenyl, and ethyl ester groups. This might include halogenation, nucleophilic substitution, and esterification reactions.
Final Product Formation: : The final step involves purification and isolation of the desired compound, typically using techniques like chromatography and recrystallization.
Industrial Production Methods
Industrial-scale synthesis might involve similar steps but optimized for larger yields and efficiency. High-throughput screening, automated reactors, and continuous flow chemistry could be employed to streamline the process.
Chemical Reactions Analysis
Oxidation: : This compound can undergo oxidation reactions, potentially transforming thiol groups to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions might reduce nitro groups to amines or ketones to alcohols, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions could replace halogen atoms with nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: : These reactions result in various derivatives, each potentially useful for different applications or further chemical modification.
Scientific Research Applications
Chemistry: : This compound can be a building block for synthesizing other heterocyclic compounds or used in studying reaction mechanisms.
Biology: : It might serve as a probe molecule for investigating biological pathways or enzyme activities.
Industry: : Industrial applications could involve its use as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions could modulate biochemical pathways, either inhibiting or activating specific processes. The precise mechanism would depend on the particular application and target molecules involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
*Calculated based on analogous structures.
Key Observations:
- Fluorine vs.
- Thioether Groups : Allylthio (C₃H₅S) in the target compound provides a shorter, unsaturated chain versus butylthio (C₄H₉S) in , reducing lipophilicity (predicted logP: ~3.5 vs. ~4.2) and improving aqueous solubility .
- Carboxylate Esters : Ethyl esters (target compound) generally exhibit slower hydrolysis than methyl esters (), prolonging bioavailability .
Biological Activity
Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 923853-71-8) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its anticancer properties and mechanisms of action.
- Molecular Formula : C21H20FN3O3S
- Molecular Weight : 413.47 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .
- Inhibition of NF-kB Pathway : The compound appears to affect the NF-kB inflammatory pathway, which is crucial in cancer progression and inflammation. By inhibiting this pathway, the compound may reduce tumor growth and metastasis.
- Endoplasmic Reticulum (ER) Stress Pathway : The compound has been reported to influence ER stress responses, which can lead to apoptosis in cancer cells under stress conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 12.12 ± 0.54 | Apoptosis induction |
| MCF-7 | 9.59 ± 0.70 | Inhibition of NF-kB pathway |
| T-47D | 10.10 ± 0.40 | ER stress response activation |
These values indicate that the compound exhibits significant cytotoxicity against breast cancer cell lines compared to standard treatments like etoposide .
Case Studies
- Study on Breast Cancer Cells : A study conducted by Pang et al. demonstrated that derivatives similar to Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl exhibited promising anti-proliferative effects against MDA-MB-231 and MCF-7 cell lines with IC50 values in the low micromolar range. The study emphasized the compound's potential for inducing apoptosis through various cellular pathways .
- Mechanistic Insights : Research has shown that compounds within this class can provoke apoptotic responses through mitochondrial pathways and influence cell cycle regulation by affecting cyclin-dependent kinases (CDKs). This suggests a multifaceted approach to targeting cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
